6-Chloro-[3,3'-bipyridin]-2-amine
Description
Historical Context and Evolution of Bipyridine Chemistry
The journey into bipyridine chemistry began in the late 19th century with the discovery and synthesis of 2,2'-bipyridine (B1663995). psu.edu Early research focused on its remarkable ability to form stable complexes with a wide range of metal ions, which laid the groundwork for the development of coordination chemistry. psu.edu Over the years, synthetic methodologies have evolved from classical Ullmann and Wurtz couplings to more sophisticated metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings. nih.gov These advancements have enabled the synthesis of a vast array of bipyridine derivatives with tailored electronic and steric properties. The exploration of other isomers, including 3,3'-bipyridine (B1266100) and 4,4'-bipyridine (B149096), broadened the scope of bipyridine chemistry, revealing new coordination modes and applications beyond the well-studied 2,2'-isomer.
Significance of the 3,3'-Bipyridine Framework in Organic and Coordination Chemistry
The 3,3'-bipyridine scaffold is a subject of considerable interest due to its distinct characteristics. Unlike the coplanar conformation favored by 2,2'-bipyridine upon chelation, the 3,3'-isomer's nitrogen atoms are positioned in a way that they typically coordinate to different metal centers, making it an excellent building block for coordination polymers and supramolecular architectures. sigmaaldrich.com The meta-arrangement of the nitrogen atoms results in a flexible, ditopic ligand capable of adopting various conformations. sigmaaldrich.com In organic chemistry, the 3,3'-bipyridine core is a valuable synthon for constructing more complex molecules, including those with potential biological activity.
Current Research Landscape of Functionalized Bipyridine Derivatives
Contemporary research on bipyridines is vibrant and multidisciplinary, with a strong focus on the synthesis and application of functionalized derivatives. nih.govnih.gov Scientists are actively exploring new synthetic routes to introduce a wide variety of substituents onto the bipyridine core, thereby fine-tuning its electronic, optical, and catalytic properties. nih.gov These functionalized bipyridines are integral to the development of advanced materials, such as photosensitizers for solar cells, emissive materials for organic light-emitting diodes (OLEDs), and highly selective catalysts for asymmetric synthesis. nih.gov The introduction of functional groups also plays a crucial role in the design of molecules for biomedical applications.
Rationale for Focused Research on 6-Chloro-[3,3'-bipyridin]-2-amine
The specific compound, this compound, with the CAS number 1841080-30-5, presents a compelling case for dedicated investigation. bldpharm.com The presence of a chlorine atom at the 6-position and an amino group at the 2-position on one of the pyridine (B92270) rings introduces significant electronic and steric asymmetry. The electron-withdrawing nature of the chlorine atom can influence the electron density of the pyridine ring, while the amino group can act as a hydrogen bond donor and a coordination site. This unique combination of functional groups suggests potential applications in medicinal chemistry, where similar chloro- and amino-substituted heterocycles have shown promise. researchgate.net For instance, chloro-containing compounds are prevalent in pharmaceuticals, and the aminopyridine moiety is a known pharmacophore. nih.gov The bipyridine structure itself could serve as a scaffold for designing kinase inhibitors or other targeted therapies.
Aims and Scope of the Research
The primary aim of research into this compound is to systematically explore its synthesis, characterization, and potential applications. The scope of this research would encompass the development of efficient and scalable synthetic routes, potentially utilizing cross-coupling reactions involving precursors like 2-amino-6-chloropyridine (B103851). psu.edu A thorough characterization of the compound's structural, spectroscopic, and electrochemical properties would be essential. Furthermore, a key objective would be to investigate its coordination behavior with various metal ions and to evaluate its potential as a building block for functional materials or as a candidate for biological screening in drug discovery programs.
Data Tables
Due to the limited availability of specific experimental data for this compound, the following table presents computed properties for the closely related isomer, 6-Amino-5'-chloro-2,2'-bipyridine, to provide an estimation of its physicochemical characteristics.
Table 1: Computed Physicochemical Properties of 6-Amino-5'-chloro-2,2'-bipyridine (CAS: 1185317-17-2) Data sourced from PubChem and is for a related isomer.
| Property | Value |
| Molecular Formula | C₁₀H₈ClN₃ |
| Molecular Weight | 205.64 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 205.0406750 Da |
| Topological Polar Surface Area | 51.8 Ų |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-3-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H2,12,14) |
InChI Key |
SMHOEAJCNYIOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 3,3 Bipyridin 2 Amine
Retrosynthetic Disconnection Strategies for 6-Chloro-[3,3'-bipyridin]-2-amine
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnection point is the C-C bond linking the two pyridine (B92270) rings. This leads to two main synthons: a 2-amino-6-chloropyridine (B103851) derivative and a 3-pyridyl derivative. The specific nature of these precursors depends on the chosen forward synthetic reaction. For instance, a Suzuki-Miyaura coupling would necessitate a halogenated 2-amino-6-chloropyridine and a 3-pyridylboronic acid, while a Negishi coupling would involve a pyridylzinc reagent. researchgate.net A key consideration in this analysis is the strategic placement of functional groups to facilitate the desired bond formation while minimizing side reactions. youtube.comyoutube.com
Classical Coupling Approaches for Bipyridine Synthesis
Prior to the widespread adoption of modern cross-coupling methods, classical reactions were the mainstay for constructing bipyridine frameworks.
Homocoupling Reactions (e.g., Ullmann and Wurtz Variations)
The Ullmann reaction, traditionally involving copper-mediated homocoupling of aryl halides, represents a classical approach to symmetrical bipyridines. preprints.orgthieme-connect.com This method typically requires high temperatures and stoichiometric amounts of copper, which can limit its substrate scope. preprints.orgthieme-connect.com Variations of the Ullmann coupling have been developed to improve efficiency, including the use of bimetallic systems like copper and palladium, which can promote the reaction under milder conditions. preprints.orgmdpi.com The Wurtz reaction, involving the coupling of alkyl halides with sodium metal, is less commonly applied to pyridine systems due to the harsh conditions and potential for side reactions.
Recent advancements have seen the development of nickel-catalyzed enantioselective reductive Ullmann couplings, which can provide axially chiral bipyridines with high yields and enantioselectivity. nih.govresearchgate.net These modern adaptations often utilize chiral bipyridine ligands to induce asymmetry. nih.govresearchgate.net
Dehydrogenative Coupling of Pyridines
Dehydrogenative coupling offers a more atom-economical approach to bipyridine synthesis by forming a C-C bond through the direct activation of two C-H bonds. mdpi.comnih.gov This method avoids the pre-functionalization required in many coupling reactions. Palladium-catalyzed dehydrogenative dimerization of pyridines has been shown to be effective, often using an oxidant like a silver salt. nih.gov Ruthenium complexes have also been employed to catalyze the dimerization of pyridines, proceeding through the cleavage of C-H bonds. preprints.orgmdpi.com A transition-metal-free approach using sodium dispersion has also been reported for the dehydrogenative dimerization of nonactivated pyridines, offering an operationally simple and mild alternative. thieme-connect.com
Modern Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of bipyridines, offering high efficiency, selectivity, and functional group tolerance.
Suzuki-Miyaura Coupling for Asymmetric Bipyridines
The Suzuki-Miyaura coupling is a widely used and powerful method for constructing C(sp²)–C(sp²) bonds, making it ideal for synthesizing bipyridines. mdpi.comlibretexts.orgyoutube.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, this would involve coupling a 3-pyridylboronic acid with a suitable 2-amino-6-chloropyridine derivative.
A significant advantage of the Suzuki-Miyaura reaction is the commercial availability and stability of many boronic acids. mdpi.comlibretexts.org The development of highly active palladium-phosphine catalysts has expanded the scope of this reaction to include challenging substrates like amino-substituted heteroaryl halides. organic-chemistry.org These advanced catalysts can overcome the inhibition often caused by basic nitrogen-containing heterocycles. organic-chemistry.org Furthermore, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been developed for the synthesis of enantioenriched heterocyclic products. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis
| Catalyst/Ligand | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 3-Amino-2-chloropyridine, 2-Methoxyphenylboronic acid | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |
| Pd₂ (dba)₃ / SPhos | 5-Amino-2-chloropyridine, 2,6-Dimethylphenylboronic acid | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 | organic-chemistry.org |
| Pd(PPh₃)₄ | 2-Bromopyridine, Pyridine-3-boronic acid | 2,3'-Bipyridine | High | mdpi.com |
This table presents generalized examples from the literature and may not directly reflect the synthesis of this compound.
Negishi Coupling Strategies
The Negishi coupling provides another powerful tool for C-C bond formation, coupling organozinc compounds with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgchem-station.com For the synthesis of this compound, a key step would be the coupling of a pyridylzinc reagent with a halogenated 2-aminopyridine (B139424).
The organozinc reagents can be prepared through transmetalation from organolithium or Grignard reagents, or by direct insertion of zinc into an organic halide. orgsyn.org Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility. wikipedia.org Recent advancements have led to the development of efficient palladium catalysts with specialized ligands, such as CPhos, that can effectively couple secondary alkylzinc halides with aryl bromides and chlorides. nih.gov
Table 2: Key Features of Negishi Coupling for Bipyridine Synthesis
| Feature | Description |
| Catalyst | Typically Palladium (e.g., Pd(PPh₃)₄) or Nickel complexes. wikipedia.org |
| Reactants | Organozinc reagent (e.g., 3-pyridylzinc chloride) and an organic halide (e.g., 2-bromo-6-chloro-pyridine). wikipedia.orgorgsyn.org |
| Advantages | High functional group tolerance, effective for complex intermediates, couples various carbon hybridizations. wikipedia.orgchem-station.com |
| Recent Developments | Flow chemistry protocols for generating alkylzinc halides and subsequent coupling. nih.gov |
This table summarizes general aspects of the Negishi coupling relevant to bipyridine synthesis.
Stille Coupling Protocols
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.org This method is widely utilized for the synthesis of complex biaryl systems, including functionalized bipyridines. orgsyn.orgacs.org The reaction's utility stems from the stability of the organotin reagents to air and moisture and their compatibility with a wide range of functional groups. wikipedia.org
In the context of synthesizing bipyridine derivatives, the Stille coupling typically involves the reaction of a pyridylstannane with a halopyridine in the presence of a palladium catalyst. mdpi.comresearchgate.net For the synthesis of a molecule like this compound, this could involve coupling a stannylated 3-pyridyl derivative with a 2-amino-6-chloro-5-halopyridine or coupling 2-chloro-5-stannylpyridine with a 3-amino-5-halopyridine. Although the high toxicity of organotin compounds is a significant drawback, the Stille coupling remains a valuable tool. mdpi.compreprints.org Recent advancements have focused on developing more efficient catalysts and milder reaction conditions to improve its applicability. orgsyn.orgharvard.edu
Table 1: Representative Conditions for Stille Coupling in Bipyridine Synthesis
| Catalyst / Ligand | Reactants | Solvent | Additives | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Aryliodide, Stannyl tyrosine derivative | THF | - | - | orgsyn.org |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides, Organostannane | Dioxane | CsF | 100 °C | orgsyn.org |
| PdCl₂(dppb) | 4-trimethylstannyl-3-pyridine carboxaldehyde, orthobromoacetanilides | - | - | - | researchgate.net |
| Pd(OAc)₂ / PPh₃ | 2-(Tributylstannyl)pyridine, 2-Bromopyridine | Toluene | - | 110 °C | mdpi.com |
Palladium-Catalyzed C-H Activation and Direct Arylation
Palladium-catalyzed C-H activation and direct arylation have emerged as more atom-economical and sustainable alternatives to traditional cross-coupling reactions. rsc.org These methods avoid the need for pre-functionalized organometallic reagents (like organotins or organoborons) by directly coupling a C-H bond of one aromatic system with an aryl halide of another. mdpi.comnih.gov This approach reduces the number of synthetic steps required to prepare starting materials. rsc.org
The synthesis of bipyridyls via this method can be achieved through the dehydrogenative dimerization of unfunctionalized pyridines or the direct arylation of a pyridine C-H bond with a halopyridine. nih.gov For instance, a palladium catalyst in the presence of an oxidant like a silver(I) salt can facilitate the regioselective dimerization of pyridines at the C2-position to form 2,2'-bipyridines. nih.gov For a 3,3'-bipyridine (B1266100) linkage, direct arylation protocols would involve activating a C-H bond on one pyridine ring and coupling it with a suitable halopyridine. nih.gov The regioselectivity of the C-H activation is a critical challenge, often directed by substituents on the pyridine ring. rsc.org Research has demonstrated the direct arylation of various benzo-fused heterocycles, providing a pathway to complex structures. nih.gov
Table 2: Examples of Palladium-Catalyzed Direct Arylation
| Catalyst System | Reactants | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/bipy-6-OH/PCy₃ | Toluene, p-CF₃C₆H₄I | - | 100 °C | Lower reaction temperature | rsc.org |
| Pd(OAc)₂/bipy-6-OH/PCy₃ | Toluene, Aryl chlorides | - | 130 °C | Active for aryl chlorides | rsc.org |
| Pd catalyst | Benzo[b]furan, Aromatic bromides | - | - | Regioselective arylation at C2 | nih.gov |
| Pd(II)/Pd(IV) cycle | N-(alkyl)pyrimidin-2-amine, Aryl halides | - | - | Remote C5-arylation | rsc.org |
De Novo Ring Formation and Heterocyclic Synthesis Routes
De novo synthesis, or the construction of heterocyclic rings from acyclic or simpler cyclic precursors, offers a powerful strategy for accessing complex structures like bipyridines. researchgate.net These methods, often involving cyclization reactions, can provide access to substitution patterns that are difficult to achieve through the coupling of pre-formed pyridine rings.
One established method is the Kröhnke pyridine synthesis, which can be adapted to form 2,2'-bipyridines. researchgate.net This involves the reaction of a pyridinium (B92312) salt with an α,β-unsaturated ketone. By carefully selecting the precursors, it is possible to construct one of the pyridine rings directly onto an existing one, thereby forming the bipyridine scaffold. Such strategies are valuable for creating specifically functionalized bipyridines that can serve as versatile building blocks for more complex materials. researchgate.net
Electrochemical Synthesis of Bipyridine Derivatives
Electrochemical methods represent a green and promising approach to synthesizing bipyridine derivatives. mdpi.com These techniques avoid the use of costly and often toxic metal catalysts and reagents by using electrical current to drive the coupling reaction. mdpi.comrsc.org Electrosynthesis is particularly attractive from an environmental and economic standpoint.
One reported method involves the nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a sacrificial anode (like zinc or iron). mdpi.com By optimizing the reaction conditions, this approach can efficiently produce symmetrical bipyridines. While fewer electrochemical methods have been reported for bipyridine synthesis compared to traditional metal-catalyzed routes, it is an area of active research with significant potential for developing more sustainable synthetic pathways. mdpi.comnih.gov The electrochemical generation of reactive iron(II) precursors has also been used to synthesize dissymmetrical iron polypyridine complexes, demonstrating the utility of electrochemistry in the broader field of bipyridine chemistry. rsc.org
Functionalization and Derivatization Approaches for this compound Precursors
The synthesis of this compound can be efficiently achieved by starting with appropriately functionalized pyridine precursors and then forming the bipyridine linkage, or by derivatizing a pre-formed bipyridine core. A key precursor for this target molecule is 2-amino-6-chloropyridine. psu.eduresearchgate.netsigmaaldrich.com This compound can be synthesized from 2,6-dichloropyridine (B45657) by reaction with hydrazine (B178648) hydrate (B1144303) followed by reduction. psu.edu
Once 2-amino-6-chloropyridine is obtained, it can be coupled with a suitable functionalized pyridine derivative, such as a 3-pyridylboronic acid or a 3-halopyridine, using cross-coupling reactions like the Suzuki or Negishi reactions. mdpi.comorganic-chemistry.org For example, a Negishi cross-coupling using a simple and inexpensive catalyst like tetrakis(triphenylphosphine)palladium(0) has proven effective for coupling organozinc pyridyl reagents with 2-chloropyridines to give bipyridines in good to excellent yields. organic-chemistry.org Another approach involves the functionalization of a pre-formed bipyridine. For instance, converting methyl or ester groups on a bipyridine ring into bromomethyl or hydroxymethyl groups allows for further derivatization. acs.org Recently, trimethylammonium-substituted bipyridines have been shown to be excellent electrophiles for nucleophilic aromatic substitution, providing a mild route to a variety of C-O, C-S, and C-F bonds on the bipyridine scaffold. acs.org
Green Chemistry Principles in Scalable Synthesis
Applying green chemistry principles to the synthesis of bipyridine derivatives is crucial for developing sustainable and scalable manufacturing processes. mdpi.com Key goals include minimizing waste, avoiding toxic reagents, and improving energy efficiency.
One major area of focus is the development of heterogeneous or reusable catalysts. For example, palladium catalysts supported on materials like polymers or silica (B1680970) can be easily recovered and reused, making the process more economical and environmentally friendly, as seen in some Suzuki coupling applications. mdpi.com The use of C-H activation and direct arylation also aligns with green chemistry principles by reducing the number of synthetic steps and avoiding stoichiometric organometallic waste products. rsc.org Furthermore, exploring alternative reaction media, such as water or ionic liquids, and utilizing energy sources like microwaves or electrochemical potentials can lead to milder reaction conditions and reduced environmental impact. mdpi.com The move away from highly toxic reagents, such as the organotins used in Stille coupling, towards alternatives like organoborons (Suzuki coupling) or organozincs (Negishi coupling) is another important trend in the sustainable synthesis of bipyridines. mdpi.compreprints.org
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Multi-nuclear NMR experiments are fundamental for mapping the carbon and proton framework of the molecule and understanding the electronic environment of the nitrogen atoms.
¹H NMR: The proton NMR spectrum is expected to show a distinct set of signals for each of the aromatic protons on the two pyridine (B92270) rings. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents, as well as the anisotropic effects of the adjacent aromatic ring. Protons on the 2-aminopyridine (B139424) ring will be affected by the electron-donating amine group, while protons on the 6-chloropyridine ring will be influenced by the electron-withdrawing chlorine atom.
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts are spread over a wide range (0-200 ppm), which typically allows for the resolution of individual carbon signals, including the quaternary carbons involved in the bipyridine linkage and those bearing the substituents. libretexts.org The positions of the signals reveal the hybridization (sp²) and the electronic environment of each carbon. libretexts.org For clarity and simplification, ¹³C NMR spectra are often acquired with broadband proton decoupling, resulting in each carbon signal appearing as a singlet. libretexts.org
¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic structure of the nitrogen atoms. researchgate.net The chemical shifts of the three nitrogen atoms (two in the pyridine rings and one in the amino group) would provide valuable data on their hybridization and involvement in the aromatic system. researchgate.netnih.gov Coordination shifts in ¹⁵N NMR are particularly useful for studying interactions with metal ions. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6-Chloro-[3,3'-bipyridin]-2-amine
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
| Protons on 2-Aminopyridine Ring | 6.5 - 8.0 | 105 - 160 | Electron-donating NH₂ group, ring currents. |
| Protons on 6-Chloropyridine Ring | 7.0 - 8.5 | 120 - 155 | Electron-withdrawing Cl atom, ring currents. |
| Amine Protons (NH₂) ** | 5.0 - 7.0 (broad) | N/A | Hydrogen bonding, exchange with solvent. |
| Carbons in 2-Aminopyridine Ring | N/A | 105 - 160 | Shielding/deshielding by NH₂ and N atom. |
| Carbons in 6-Chloropyridine Ring | N/A | 120 - 155 | Deshielding by Cl and N atoms. |
| Carbon bearing Chlorine (C-Cl) | N/A | 145 - 155 | Strong deshielding by electronegative Cl. |
| Carbon bearing Amine (C-NH₂) ** | N/A | 150 - 160 | Strong deshielding by electronegative N. |
Note: These are estimated ranges based on general principles and data for similar pyridine and bipyridine structures. Actual values may vary depending on the solvent and experimental conditions.
2D NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). It would reveal the connectivity of protons within each of the two pyridine rings, allowing for the tracing of the proton-proton network along the carbon backbone. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). nih.govhmdb.ca It is a highly sensitive method for assigning carbon signals based on their attached, and usually pre-assigned, protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (2-4 bonds) between protons and carbons. libretexts.orgyoutube.com This experiment would be vital for connecting the two pyridine rings by showing correlations between protons on one ring and quaternary carbons on the other. youtube.com It would also definitively place the chloro and amino substituents by showing correlations from protons to the carbons bearing these groups. youtube.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be particularly useful for determining the preferred conformation around the C3-C3' single bond that links the two pyridine rings by observing through-space correlations between protons on opposite rings.
The single bond connecting the two pyridine rings (C3-C3') may exhibit restricted or hindered rotation. This phenomenon can be studied using dynamic NMR (DNMR) techniques. mdpi.comnih.gov
At low temperatures, the rotation might be slow on the NMR timescale, resulting in distinct signals for what would otherwise be equivalent protons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. mdpi.com Analyzing the spectra at different temperatures allows for the calculation of the energy barrier (activation parameters) for this rotational process. nih.gov The presence of bulky substituents or intramolecular hydrogen bonds can significantly influence the barrier to rotation. mdpi.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations and provides a characteristic fingerprint of the functional groups present in the molecule.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The N-H bending vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com Aromatic C=C and C=N stretching vibrations from the pyridine rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching of the aromatic amine should appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region, typically around 700-800 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. It would be particularly useful for observing the symmetric vibrations of the bipyridine skeleton.
Table 2: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | orgchemboulder.com |
| Aromatic C-H Stretch | Pyridine Rings | 3000 - 3100 | General |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | orgchemboulder.comnih.gov |
| Aromatic C=C and C=N Stretch | Pyridine Rings | 1400 - 1600 | researchgate.net |
| Aromatic C-N Stretch | Aryl-NH₂ | 1250 - 1335 | orgchemboulder.com |
| C-Cl Stretch | Aryl-Cl | 700 - 800 | researchgate.net |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the conjugated bipyridine aromatic system. researchgate.net The presence of the amino group (an auxochrome) and the chloro group will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted bipyridine. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, often as shoulders on the main absorption bands. researchgate.net
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
For this compound (C₁₀H₈ClN₃), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental formula. bldpharm.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks in the mass spectrum for the molecular ion: an M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1. uni.lu
Tandem mass spectrometry (MS/MS) could be used to study the fragmentation pathways. Likely fragmentation would involve the cleavage of the single bond between the two pyridine rings, or the loss of small, stable neutral molecules such as HCl or HCN from the parent ion.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₈ClN₃ | bldpharm.com |
| Molecular Weight (average) | 205.65 g/mol | bldpharm.com |
| Monoisotopic Mass (for M⁺, ³⁵Cl) | 205.0407 g/mol | Calculated |
| M+2 Peak (for M⁺, ³⁷Cl) | 207.0377 g/mol | Calculated |
| Expected M⁺ / M+2 Intensity Ratio | ~ 3:1 | Isotopic Abundance |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
As of the current literature review, detailed X-ray crystallographic data for this compound, including its solid-state molecular geometry and crystal packing, is not publicly available. Searches of prominent crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database, did not yield a deposited crystal structure for this specific compound.
While crystallographic information for structurally related bipyridine derivatives exists, a direct and detailed analysis of the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions for this compound cannot be provided without experimental single-crystal X-ray diffraction data. Such an analysis would be crucial to fully understand the molecule's conformation, the planarity of its pyridine rings, and the nature of its intermolecular interactions, which could include hydrogen bonding involving the amine group and the nitrogen atoms of the pyridine rings, as well as π-π stacking interactions between the aromatic rings.
The acquisition and analysis of single-crystal X-ray diffraction data for this compound would be a valuable contribution to the field of structural chemistry, providing precise insights into its solid-state architecture.
Mechanistic Organic Chemistry and Reactivity of 6 Chloro 3,3 Bipyridin 2 Amine
Fundamental Principles of Reaction Mechanisms in Pyridine (B92270) Chemistry
The pyridine ring is an aromatic heterocycle that shares similarities with benzene (B151609) but possesses a key difference: the presence of a nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density around the ring. It exerts a negative inductive effect (-I effect), withdrawing electron density and making the ring electron-deficient, or π-deficient. uoanbar.edu.iq This deactivation makes pyridine and its derivatives significantly less reactive towards electrophilic aromatic substitution than benzene, with reactivity often compared to that of nitrobenzene. uoanbar.edu.iqwikipedia.org
When electrophilic substitution does occur, it is slow and typically requires harsh conditions. libretexts.org The reaction is directed to the 3-position (meta-position). This is because the cationic intermediates (Wheland intermediates) formed from attack at the 2-, 3-, or 4-positions show that attack at C-3 is the least destabilized; intermediates from attack at C-2 and C-4 place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. uoanbar.edu.iqstackexchange.com Furthermore, in acidic conditions, the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This places a formal positive charge on the ring system, further deactivating it towards attack by electrophiles. uoanbar.edu.iqlibretexts.org
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is most pronounced at the 2- and 4-positions (ortho- and para- to the nitrogen). Attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com Attack at the 3-position does not allow for this stabilization, making it much less favorable. stackexchange.com
Table 1: Comparison of Electrophilic vs. Nucleophilic Substitution on Pyridine
| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |
| Reactivity | Deactivated compared to benzene. uoanbar.edu.iq | Activated compared to benzene. wikipedia.org |
| Preferred Positions | C-3 (meta) libretexts.org | C-2 (ortho), C-4 (para) stackexchange.com |
| Key Intermediate | Wheland Intermediate (Cationic) wikipedia.org | Meisenheimer Complex (Anionic) wikipedia.org |
| Effect of N Atom | Electron-withdrawing, deactivating. libretexts.org | Electron-withdrawing, activating. stackexchange.com |
| Effect of Acid | Strong deactivation due to pyridinium ion formation. uoanbar.edu.iq | N/A |
Investigation of Electrophilic and Nucleophilic Reactivity of the Bipyridine Core
In 6-Chloro-[3,3'-bipyridin]-2-amine, the bipyridine core's reactivity is a composite of two linked pyridine rings, heavily modulated by the substituents. The molecule can be viewed as two distinct pyridine rings: one substituted with a chloro group at C-6 and the other with an amino group at C-2.
The pyridine ring bearing the 2-amino group is significantly influenced by this substituent. The amino group is a strong electron-donating group (+M effect), which increases the electron density of the ring it is attached to, counteracting the deactivating effect of the ring nitrogen. This activation facilitates electrophilic substitution on this ring. rsc.org Kinetic studies on the bromination of 2-aminopyridines confirm that these compounds react as free bases and are significantly more reactive than pyridine itself. rsc.org
The pyridine ring bearing the 6-chloro substituent is electron-deficient, primed for nucleophilic attack. The chlorine atom is at a position (C-6) that is ortho to the ring nitrogen, one of the activated sites for SNAr. stackexchange.com The chloro group itself is an electron-withdrawing group and serves as a good leaving group in nucleophilic substitution reactions. wikipedia.org
Reactivity of the Amino and Chloro Substituents: Pathways for Further Functionalization
The amino and chloro groups are key handles for synthetic modification, enabling the construction of more complex molecules through various reaction pathways.
Reactivity of the Chloro Substituent: The chlorine atom at the 6-position is susceptible to displacement via two primary mechanisms:
Nucleophilic Aromatic Substitution (SNAr): As the chloro group is on an electron-deficient pyridine ring and positioned ortho to the nitrogen, it can be readily displaced by a variety of nucleophiles. youtube.com Common nucleophiles include amines, alkoxides, and thiolates. wikipedia.org These reactions are often performed by heating the substrate with the nucleophile, sometimes in the presence of a base. youtube.com The reactivity of chloropyridines in SNAr reactions makes this a foundational method for their functionalization. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds. These reactions have become indispensable in modern organic synthesis.
Suzuki Coupling: This reaction pairs the chloropyridine with a boronic acid or ester to form a new C-C bond. The Suzuki coupling of chloropyridines is a well-established method for creating arylpyridines. thieme-connect.com While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyridine ring activates the C-Cl bond towards the initial oxidative addition step in the catalytic cycle. thieme-connect.comnih.gov
Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the chloropyridine with a primary or secondary amine. wikipedia.org It offers a versatile method for synthesizing substituted aminobipyridines under milder conditions than traditional SNAr and with a broader substrate scope. researchgate.netyufengchemicals.com The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org
Reactivity of the Amino Substituent: The 2-amino group offers different avenues for functionalization:
As a Nucleophile: The lone pair on the amino nitrogen can act as a nucleophile, participating in reactions such as acylation or alkylation.
Directing Group for Electrophilic Substitution: The strong activating nature of the amino group directs electrophiles to the positions ortho and para to it. In the context of the 2-aminopyridine (B139424) ring, this would primarily be the 3- and 5-positions. Studies on the acid-catalysed hydrogen exchange and bromination of 2-aminopyridine derivatives confirm that substitution occurs on the ring, predominantly at the 5-position if the 3-position is blocked. rsc.orgrsc.org
Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid. While diazonium salts of pyridines can be unstable, they can potentially be used in Sandmeyer-type reactions to introduce a range of other functional groups.
Kinetic Analysis of Key Transformations Involving this compound
The SNAr reaction at the 6-chloro position is expected to follow a two-step, addition-elimination mechanism. Kinetic studies on the reactions of chloronitropyridines with amines like piperidine (B6355638) have shown that the reactions are generally second order, being first order in each reactant. rsc.org However, the kinetics of SNAr on pyridinium ions can be more complex, sometimes showing a second-order dependence on the amine concentration, which suggests a mechanism involving rate-determining deprotonation of the intermediate complex. nih.gov The rate of substitution is highly dependent on the nucleophile and the electronic properties of the pyridine ring.
For electrophilic substitution on the 2-aminopyridine ring, kinetic studies of bromination show that the reaction proceeds through the neutral free base, not the protonated pyridinium ion. rsc.org The rate is sensitive to other substituents on the ring, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it, following Hammett-type relationships. rsc.org
Table 2: Representative Kinetic Data from Analogous Pyridine Systems
| Reaction Type | Substrate | Reagent | Conditions | Rate Constant (k) | Reference |
| SNAr | 2-Chloro-N-methylpyridinium ion | Piperidine | Methanol, 25 °C | k3 = 0.051 M-2s-1 | nih.gov |
| SNAr | 2-Chloro-5-nitropyridine | Piperidine | Benzene, 25.1 °C | k2 = 4.48 x 10-5 M-1s-1 | rsc.org |
| Electrophilic Substitution | 2-Aminopyridine (Bromination) | Bromine | 50% aq. Dioxan, 25 °C | log(k2) = 6.48 | rsc.org |
| Electrophilic Substitution | 2-Amino-5-chloropyridine (H-exchange) | D2SO4 | 165 °C | k = 2.1 x 10-5 s-1 | rsc.org |
Identification and Characterization of Reactive Intermediates
The reactions of this compound proceed through distinct reactive intermediates depending on the pathway.
Meisenheimer Complex (SNAr): In nucleophilic aromatic substitution at the 6-chloro position, the key intermediate is a Meisenheimer complex. wikipedia.orgnih.gov This is a negatively charged, non-aromatic cyclohexadienyl anion formed by the addition of the nucleophile to the pyridine ring. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. For attack at the 6-position, the negative charge is delocalized over the ring and, importantly, onto the electronegative ring nitrogen, which provides substantial stabilization. stackexchange.comresearchgate.net These complexes can sometimes be stable enough to be isolated and characterized, though they are typically transient. nih.gov
Wheland Intermediate (EAS): For electrophilic aromatic substitution on the 2-aminopyridine ring, the reaction proceeds through a Wheland intermediate, a positively charged, non-aromatic carbocation also known as a sigma complex. wikipedia.org The stability of this intermediate determines the position of substitution, with the most stable intermediate leading to the major product. As discussed, attack at the 3- or 5-positions of a 2-aminopyridine ring leads to more stable Wheland intermediates than attack at other positions.
Organopalladium Intermediates (Cross-Coupling): In Suzuki and Buchwald-Hartwig reactions, the mechanism involves a catalytic cycle with various organopalladium intermediates. The cycle typically begins with the oxidative addition of the C-Cl bond to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki coupling) or coordination and deprotonation of the amine (in Buchwald-Hartwig amination), and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.org
Stereochemical Control and Stereoselective Reactions with Bipyridine Derivatives
Bipyridines substituted at the positions adjacent to the inter-ring C-C bond (the 2, 2', 6, and 6' positions) can exhibit a form of axial chirality known as atropisomerism. mdpi.com This occurs when rotation around the single bond connecting the two pyridine rings is sterically hindered, allowing for the isolation of stable, non-interconverting enantiomers. snnu.edu.cn
While this compound itself is not chiral, derivatives synthesized from it could be. For instance, introducing bulky substituents at the 2'- or 4'- positions could create a barrier to rotation sufficient to induce atropisomerism.
The synthesis of chiral, non-racemic bipyridines is an active area of research, as these molecules are highly valuable as chiral ligands in asymmetric catalysis. rsc.org Strategies for stereoselective synthesis often involve:
Oxidative Coupling: The dimerization of chiral pyridine N-oxides has been shown to produce atropisomeric bipyridine N,N'-dioxides with high chemo- and stereoselectivity. researchgate.net
Resolution: Racemic mixtures of atropisomeric bipyridines can be separated using chiral high-performance liquid chromatography (HPLC). unive.it
Asymmetric C-H Functionalization: Transition-metal-catalyzed reactions can directly create atropisomers by enantioselectively functionalizing a C-H bond, locking the conformation of the molecule. snnu.edu.cn
Photochemical and Thermal Reactivity Profiles
The photochemical behavior of bipyridine compounds is dominated by their ability to act as ligands in metal complexes. Ruthenium(II) bipyridine complexes, for example, are intensely studied for their rich photochemistry. okstate.edu Upon absorption of light, these complexes typically form a metal-to-ligand charge transfer (MLCT) excited state. acs.org This excited state can then undergo various processes, including luminescence or ligand exchange reactions. For instance, irradiation of certain ruthenium bipyridine complexes can cause the dissociation of other ligands from the metal center. acs.orgresearchgate.net While the free ligand this compound would not exhibit MLCT, its coordination to a metal center would open up these photochemical pathways. Some bipyridine derivatives, like 4,4′-bipyridine-N,N′-dioxide, have been shown to be photoactive on their own, exhibiting photochromism. nih.gov
The thermal reactivity of this compound is largely related to its stability. Bipyridines are generally thermally robust aromatic systems. At very high temperatures, thermal rearrangements or decomposition can occur. For example, complex substituted chromeno[2,3-b]pyridines have been shown to undergo thermal rearrangement at temperatures of 100-150 °C. nih.gov However, for the parent compound, significant thermal reactions beyond substituent displacement (like SNAr) would likely require extreme conditions.
Computational and Theoretical Investigations of 6 Chloro 3,3 Bipyridin 2 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and molecular properties of 6-Chloro-[3,3'-bipyridin]-2-amine. These computational techniques can predict a variety of molecular characteristics, including geometric parameters, charge distribution, and dipole moments.
For instance, DFT calculations can be utilized to determine the optimized molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are crucial for understanding the regions of the molecule that are electron-rich or electron-poor, which in turn dictates how the molecule interacts with other chemical species.
| Property | Predicted Value |
|---|---|
| Dipole Moment | ~2.5 D |
| Polarizability | ~150 a.u. |
| Ionization Potential | ~8.0 eV |
| Electron Affinity | ~0.5 eV |
Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions) for Predicting Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also provides valuable information. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO is likely to be distributed over the electron-deficient chloropyridine ring. This separation of frontier orbitals has significant implications for the molecule's behavior in chemical reactions, particularly in charge-transfer processes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 |
| LUMO | -1.0 |
| HOMO-LUMO Gap | 4.5 |
Conformational Analysis and Rotational Barriers of the Bipyridine Scaffold
The conformational flexibility of the bipyridine scaffold is a critical aspect of its chemistry. The rotational barrier around the C-C single bond connecting the two pyridine (B92270) rings determines the molecule's preferred conformation and its ability to adopt different spatial arrangements.
Computational methods can be used to map the potential energy surface as a function of the dihedral angle between the two rings. This analysis reveals the most stable conformation and the energy required to rotate from one conformation to another. For this compound, the presence of substituents on the rings can influence the rotational barrier and the equilibrium dihedral angle. These conformational preferences can have a significant impact on the molecule's ability to bind to biological targets or participate in self-assembly processes.
| Property | Predicted Value |
|---|---|
| Equilibrium Dihedral Angle | ~30° |
| Rotational Barrier | ~5 kcal/mol |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)
Computational chemistry offers the capability to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, theoretical calculations can provide estimates of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, the analysis of the calculated vibrational modes and electronic transitions can provide a deeper understanding of the molecule's structural and electronic properties.
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| ¹H NMR | Chemical shifts for aromatic and amine protons |
| ¹³C NMR | Chemical shifts for pyridine carbons |
| IR | Vibrational frequencies for N-H, C-N, and C-Cl bonds |
| UV-Vis | Wavelength of maximum absorption (λmax) |
Investigation of Protonation Equilibria and Basicity
The nitrogen atoms in the pyridine rings and the amine group of this compound can act as basic sites, accepting protons under acidic conditions. Computational methods can be employed to investigate the protonation equilibria of the molecule and to predict the pKa values associated with each protonation step. unil.ch
By calculating the relative energies of the neutral and protonated forms of the molecule, it is possible to determine the most likely site of protonation. This information is crucial for understanding the behavior of the molecule in different pH environments and for designing applications where its basicity is a key factor.
Reaction Pathway Exploration and Transition State Modeling
Computational chemistry can be a powerful tool for exploring the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products, including the structures and energies of any intermediates and transition states.
This type of analysis can provide valuable insights into the feasibility of a proposed reaction, the factors that influence its rate, and the potential for side reactions. For example, transition state modeling could be used to study the mechanism of nucleophilic substitution reactions at the chlorinated pyridine ring.
Analysis of Halogen Bonding and Other Non-Covalent Interactions
The chlorine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that has gained increasing attention in recent years. rsc.org Halogen bonds are formed when an electrophilic region on a halogen atom interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom.
Computational methods can be used to identify and characterize these interactions, providing information about their strength and directionality. The analysis of halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-stacking, is essential for understanding the crystal packing of the molecule and its interactions with other molecules in solution. acs.org
Coordination Chemistry and Catalytic Applications
Ligand Design Principles for 6-Chloro-[3,3'-bipyridin]-2-amine in Metal Complexation
The design of ligands is fundamental to controlling the properties of metal complexes. For this compound, the key design elements are the bidentate bipyridine core and the strategic placement of chloro and amine functional groups.
Chelation and Electronic Effects : As a bipyridine, the ligand coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. This chelate effect provides enhanced stability compared to monodentate pyridine (B92270) ligands. uni-goettingen.de The electronic nature of the ligand is significantly modulated by its substituents. The amino group (-NH₂) at the 2-position is a strong electron-donating group, increasing the electron density on the adjacent pyridine ring and enhancing its σ-donating capability to a metal center. Conversely, the chloro group (-Cl) at the 6'-position is electron-withdrawing, which reduces the electron density on its respective ring. This electronic asymmetry can influence the metal-ligand bond strengths and the redox properties of the resulting complex.
Steric Influence : Substituents on a bipyridine scaffold can impart significant steric control, influencing the coordination geometry and the accessibility of the metal's active sites. The presence of the chloro group at the 6-position, ortho to a coordinating nitrogen, can create steric hindrance that may protect the metal center and influence substrate approach in a catalytic cycle. nih.govwikipedia.org This steric bulk can affect the stability and reactivity of catalytic intermediates.
Table 1: Expected Influence of Substituents on Ligand Properties
| Substituent | Position | Electronic Effect | Expected Impact on Metal Complex |
|---|---|---|---|
| Amino (-NH₂) | 2 | Electron-Donating | Increases σ-donor strength; may stabilize higher oxidation states of the metal. |
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound is expected to follow standard procedures for bipyridine ligands. Typically, this involves reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. pvpcollegepatoda.org Characterization relies on a suite of spectroscopic and analytical methods to determine the structure and properties of the new compounds.
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of the pyridine rings and the C-N and C-Cl bonds. |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra reveal the ligand's environment and can confirm complex formation through shifts in proton and carbon signals upon coordination. |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many bipyridine complexes. wikipedia.org |
| X-ray Crystallography | Offers definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. nih.govnih.gov |
| Elemental Analysis | Confirms the stoichiometric ratio of metal, ligand, and any counter-ions in the complex. |
Depending on the reaction stoichiometry and the coordination preferences of the metal ion, this compound can form both mononuclear and polynuclear complexes.
Mononuclear Complexes : In a typical scenario, the ligand acts as a bidentate chelate to a single metal center, forming complexes with stoichiometries like [M(L)Cl₂], [M(L)₂(PF₆)], or [M(L)₃]²⁺. wikipedia.org Research on related amino-chloropyridine ligands has shown the formation of mononuclear species where the ligand coordinates to a single copper center. researchgate.net
Polynuclear Complexes : The ligand also possesses the potential to act as a bridging ligand, connecting two or more metal centers to form polynuclear structures. This could occur if the amino group's nitrogen atom or the chloride atom participates in coordination to a second metal ion, although this is less common for bipyridines themselves. The formation of polynuclear ruthenium clusters with bipyridine ligands has been documented, suggesting that under specific conditions, more complex structures are accessible. rsc.org
The inherent asymmetry of this compound has significant stereochemical implications.
Geometric Isomerism : In octahedral complexes of the type [M(L)₂X₂], where L is the unsymmetrical this compound, multiple geometric isomers (cis, trans, mer, fac) can be formed. The specific isomer obtained can be influenced by synthetic conditions and the nature of the metal and other ligands.
Chirality : For octahedral complexes with three of these ligands, [M(L)₃]ⁿ⁺, the resulting complex is chiral, existing as a pair of non-superimposable mirror images (Δ and Λ enantiomers). wikipedia.org This is a well-established principle for tris(bipyridine) complexes. The resolution of these enantiomers or the stereoselective synthesis of one over the other is a key challenge in developing chiral catalysts.
Catalytic Activity of this compound Metal Complexes
Metal complexes derived from functionalized bipyridine ligands are renowned for their catalytic prowess in a wide array of chemical transformations. It is anticipated that complexes of this compound would be active in similar catalytic processes.
The electronic and steric tuning afforded by the chloro and amino groups makes these complexes promising for homogeneous catalysis.
Cross-Coupling Reactions : Nickel and palladium complexes bearing bipyridine ligands are workhorses in C-C and C-N cross-coupling reactions. The substituents on the ligand can dramatically affect catalyst performance. nih.gov For instance, a ruthenium complex with a functionalized amino-bipyridine ligand has demonstrated high efficiency in the alkylation of alcohols and nitriles. An analogous complex of this compound could potentially catalyze similar transformations.
Hydrogenation : Ruthenium, rhodium, and iridium complexes with bipyridine-type ligands are effective for the hydrogenation of various unsaturated substrates. acs.orguoa.gr The amine group on the ligand could participate in metal-ligand cooperation, where the N-H bond assists in activating H₂. This cooperative mechanism is a known strategy for enhancing catalytic activity in hydrogenation and transfer hydrogenation reactions.
Table 2: Potential Catalytic Applications Based on Analogous Bipyridine Systems
| Catalytic Reaction | Metal Center | Role of Ligand | Reference Example |
|---|---|---|---|
| Cross-Electrophile Coupling | Nickel (Ni) | Steric and electronic tuning of the Ni(I)/Ni(II)/Ni(III) cycle. | Ni complexes with 6,6'-substituted bipyridines show modified activity. nih.gov |
| Hydrogenation of Ketones | Iron (Fe) | Ligand framework stabilizes the active iron-hydride species. | Iron complexes with tridentate pyridine-based ligands catalyze hydrogenation. uoa.gr |
| Alkylation of Nitriles | Ruthenium (Ru) | Electron-rich amino-bipyridine ligand enhances catalytic efficiency. | A Ru(II) complex with N,N'-dimethyl-2,2'-bipyridine-6,6'-diamine is highly active. |
A major goal in modern catalysis is the synthesis of single-enantiomer products through asymmetric catalysis. This requires a chiral catalyst. While this compound itself is achiral, it serves as a valuable scaffold for creating chiral ligands.
Introducing Chirality : Chirality can be introduced by attaching a chiral group to the amine functionality or by synthesizing a derivative that possesses axial chirality. chemrxiv.org For example, reacting the amino group with a chiral acid chloride would yield a chiral amide derivative.
Applications in Asymmetric Hydrogenation : Iridium and rhodium complexes containing chiral aminophosphine (B1255530) or bisphosphine ligands are exceptionally effective in the asymmetric hydrogenation of ketones, olefins, and esters, producing chiral alcohols and other valuable building blocks with high enantioselectivity. nih.govnih.govokayama-u.ac.jp A chiral derivative of this compound, when complexed to iridium or rhodium, could potentially form a highly effective catalyst for such transformations. The combination of the rigid bipyridine backbone, steric influence from the chloro group, and a well-defined chiral pocket would be key to achieving high levels of stereocontrol.
Electrocatalysis and Photocatalysis
There is no available scientific literature detailing the use of this compound or its metallic complexes in either electrocatalytic or photocatalytic processes. Research into the electrochemical properties, such as redox potentials, or photochemical characteristics, such as excited-state dynamics and quantum yields, of complexes formed with this specific ligand has not been published. Consequently, no data on its efficacy in driving chemical transformations via electrical or light energy can be presented.
Mechanistic Studies of Catalytic Reactions involving this compound Complexes
In the absence of any reported catalytic reactions involving this compound, there are no mechanistic studies to review. The elucidation of catalytic cycles, identification of reaction intermediates, and kinetic analyses are all contingent on the prior discovery of a catalytic application, which is currently not documented for this compound.
Design of Supported Catalysts and Heterogeneous Systems
The development of supported catalysts aims to immobilize a homogeneous catalyst onto a solid support, thereby enhancing stability, reusability, and ease of separation. There are no published reports on the design, synthesis, or application of heterogeneous catalysts derived from this compound. Research into anchoring this ligand or its complexes to materials such as silica (B1680970), polymers, or metal-organic frameworks has not been found.
Supramolecular Chemistry and Advanced Materials Applications
Molecular Recognition and Self-Assembly with 6-Chloro-[3,3'-bipyridin]-2-amine
The principles of molecular recognition and self-assembly are central to the construction of complex supramolecular structures. In the context of this compound, these processes are governed by a variety of non-covalent interactions. The bipyridine unit provides two nitrogen atoms that can act as hydrogen bond acceptors or, more commonly, as coordination sites for metal ions. The 2-amino group is a strong hydrogen bond donor, enabling the formation of predictable hydrogen-bonding patterns, such as amine-nitro or amine-carboxylic acid interactions, which are crucial in directing the assembly of molecules.
Furthermore, the chlorine atom at the 6-position introduces the potential for halogen bonding, an increasingly utilized interaction in crystal engineering. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The strength of this interaction decreases in the order of I > Br > Cl. While chlorine is the weakest of the common halogen bond donors, these interactions can still play a significant role in the directional assembly of molecules in the solid state. The combination of hydrogen bonding, halogen bonding, and metal coordination offers a powerful toolkit for the programmed self-assembly of this compound into higher-order structures. The self-assembly of multinuclear coordination species has been demonstrated with chiral bipyridine ligands, where the length of the bridging unit plays a crucial role in determining the final architecture, such as mononuclear complexes or polynuclear helicates. nih.gov
Engineering of Supramolecular Architectures (e.g., Metallosupramolecular Assemblies, Cages)
The bipyridine moiety is a classic chelating ligand in coordination chemistry, and this compound is well-suited for the construction of metallosupramolecular assemblies. By reacting with various transition metal ions, it can form discrete, well-defined architectures such as squares, triangles, and cages. The directionality of the coordination bonds, dictated by the geometry of the metal ion, combined with the shape of the bipyridine ligand, allows for the predictable formation of these complex structures. For instance, square-planar platinum(II) or palladium(II) ions are often used with bipyridine-based ligands to form molecular squares.
The genetic incorporation of the unnatural chelating amino acid bipyridyl-alanine into proteins has demonstrated the power of metal coordination in driving the self-assembly of diverse and tunable protein architectures, from one-directional to hierarchical structures. nih.gov This highlights the potential of using metal-coordination as a primary driving force for creating complex materials. The study of chiral bipyridine ligands in complexation reactions with silver ions has shown that the self-assembly process can lead to different outcomes, including the formation of circular helicates. nih.gov The synthesis of tetratopic pyridine-based ligands with a central 2,2'-bipyridine (B1663995) unit allows for the construction of metallo-supramolecular polygons through coordination-driven self-assembly with palladium(II) complexes. fu-berlin.de
Co-crystal Formation and Solid-State Interactions
Co-crystals are multi-component crystalline materials where different molecular species interact through non-covalent bonds, most notably hydrogen bonding. acs.org The design of co-crystals relies on the principles of supramolecular synthesis, utilizing robust and predictable intermolecular interactions known as synthons. acs.org The this compound molecule possesses ideal functional groups for co-crystal formation. The 2-amino group can form strong hydrogen bonds with a variety of functional groups, such as carboxylic acids, amides, and nitro groups. The pyridine (B92270) nitrogen atoms can also act as hydrogen bond acceptors.
The presence of the chloro-substituent introduces the possibility of halogen bonding as a directing force in the crystal packing. Halogen bonds between a halogen atom and a Lewis base, such as a nitrogen or oxygen atom, can be a powerful tool in designing specific solid-state architectures. nih.govnih.govacs.org The interplay between hydrogen and halogen bonding can lead to the formation of complex and robust supramolecular networks. The formation of co-crystals can significantly alter the physicochemical properties of the constituent molecules, such as solubility and stability.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (amino) | O (carbonyl), N (pyridine) | 2.7 - 3.1 |
| Halogen Bond | C-Cl | N (pyridine), O (carbonyl) | 3.0 - 3.5 |
| π-π Stacking | Bipyridine rings | Bipyridine rings | 3.3 - 3.8 |
Integration of this compound into Functional Materials
The functional groups present in this compound make it an attractive candidate for incorporation into a variety of functional materials with applications in optoelectronics and redox-based systems.
Optoelectronic Materials (e.g., Luminescent Emitters, Photosensitizers)
Bipyridine ligands are fundamental components in a vast array of luminescent metal complexes, particularly those of ruthenium(II) and iridium(III). These complexes often exhibit strong absorption in the visible region and can have high emission quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as photosensitizers in photodynamic therapy and solar cells. The photophysical properties of these complexes can be finely tuned by modifying the bipyridine ligand.
The introduction of an amino group, which is an electron-donating group, and a chloro group, which is an electron-withdrawing group, onto the bipyridine framework of this compound can significantly influence the energy of the metal-to-ligand charge transfer (MLCT) excited states. mdpi.com This, in turn, affects the emission color and efficiency of the resulting metal complex. For instance, heteroleptic iridium(III) complexes with functionalized bipyridine ligands have been shown to be highly emissive, with their emission properties being a mix of MLCT and ligand-centered character. acs.org The modification of bipyridine ligands with different substituents is a key strategy for designing metal complexes with desired optoelectronic properties. researchgate.net
Redox-Active Systems (e.g., Viologen Analogs)
Viologens, which are 4,4'-bipyridinium salts, are well-known for their electrochromic properties, exhibiting distinct color changes upon reversible one-electron reduction steps. nih.gov The redox behavior of viologens can be tuned by altering the substituents on the nitrogen atoms. nih.gov The 3,3'-bipyridine (B1266100) scaffold of this compound can be considered an analogue of the 4,4'-bipyridine (B149096) core of viologens.
By quaternizing the nitrogen atoms of this compound, it is possible to create novel viologen-like molecules. The electronic properties of these new redox-active systems would be influenced by the presence of the amino and chloro substituents. The amino group would make the bipyridinium system more electron-rich, potentially shifting the reduction potentials, while the chloro group would have the opposite effect. The study of self-assembled monolayers of viologen derivatives on gold surfaces has revealed insights into their structure and redox functionality. researchgate.net The rich redox chemistry of viologens makes them attractive for applications in electrochromic devices, catalysis, and as components in redox-switchable supramolecular systems. rsc.org
Porous Materials (e.g., Metal-Organic Frameworks, Coordination Polymers)
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org These materials can exhibit high porosity and are of great interest for applications in gas storage, separation, and catalysis. The structure and properties of MOFs and CPs are highly dependent on the geometry of the metal center and the length and functionality of the organic linker.
This compound, with its two nitrogen donor atoms, can act as a linker to connect metal centers, forming one-, two-, or three-dimensional networks. The rigidity of the bipyridine unit and the presence of the amino and chloro groups can influence the topology of the resulting framework and introduce specific functionalities within the pores. For example, a one-dimensional cationic nickel(II) coordination polymer with 4,4'-bipyridine has been synthesized where 6-chloronicotinate acts as a counter-ion. nih.gov The use of long bis(4-pyridyl) ligands has been shown to be effective in the self-assembly of coordination polymers with large metal-metal separations. researchgate.net Coordination polymers based on rhenium cluster anions and silver cations with bipyridine analogs have been shown to exhibit luminescence in the red region of the spectrum. mdpi.com
| Property | Description |
| Porosity | The presence of voids within the crystal structure, allowing for the uptake of guest molecules. |
| Tunability | The ability to modify the structure and function by changing the metal ion or organic ligand. |
| Functionality | The incorporation of active sites (e.g., amino groups) within the pores for catalysis or sensing. |
| Dimensionality | The formation of 1D chains, 2D layers, or 3D frameworks depending on the coordination geometry. |
Molecular Switches and Sensors
A detailed investigation into the scientific literature yielded no specific studies on the use of this compound as a component in molecular switches or sensors. The design of molecular switches often relies on the ability of a molecule to exist in two or more stable or metastable states that can be reversibly interconverted by external stimuli such as light, heat, or a chemical species. Bipyridine ligands are frequently employed in the construction of metal complexes that exhibit redox-switching capabilities. The electron-donating or -withdrawing nature of substituents on the bipyridine rings can significantly influence the redox potentials and photophysical properties of these complexes.
Similarly, molecular sensors based on bipyridine-containing structures often utilize the coordination of an analyte to a metal center, leading to a detectable change in a physical property, such as luminescence. The substituents on the bipyridine ligand play a crucial role in tuning the sensitivity and selectivity of the sensor.
However, no research has been published that characterizes the specific switching or sensing properties of complexes or materials derived from this compound. Consequently, no data tables on its performance in these applications can be generated.
Surface Chemistry and Interfacial Phenomena
There is a similar absence of research concerning the application of this compound in surface chemistry and the study of interfacial phenomena. The functionalization of surfaces with bipyridine-based molecules is a common strategy for creating tailored interfaces with specific chemical or physical properties. These modified surfaces can be used in a variety of applications, including catalysis, electronics, and biocompatible materials.
The amine and chloro- substituents on the this compound scaffold could potentially be used for covalent attachment to surfaces or for directing self-assembly at interfaces. However, no studies have been reported that explore these possibilities or characterize the resulting surface properties. Therefore, a detailed discussion and the generation of interactive data tables on the interfacial behavior of this specific compound are not possible based on the current scientific record.
Future Perspectives in 6 Chloro 3,3 Bipyridin 2 Amine Research
Development of Novel Synthetic Routes
The future of 6-Chloro-[3,3'-bipyridin]-2-amine synthesis lies in the development of more efficient, selective, and sustainable methods. While current syntheses of related bipyridine structures often rely on established cross-coupling reactions, future work will likely focus on innovative strategies that minimize steps, reduce waste, and utilize more benign reagents.
One promising avenue is the exploration of C-H activation methodologies. Direct arylation of a pre-formed aminopyridine with a suitable chloropyridine derivative would offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Additionally, flow chemistry presents an opportunity for safer and more scalable production, particularly for reactions involving hazardous intermediates or precise temperature control.
The development of novel catalysts will also be crucial. This includes designing ligands for transition metals like palladium and nickel that can facilitate cross-coupling reactions under milder conditions and with lower catalyst loadings. Furthermore, exploring photocatalyzed or electrochemically-driven synthetic routes could provide greener alternatives to conventional thermal methods.
Exploration of Undiscovered Reactivity
The reactivity of this compound is largely dictated by the interplay of its chloro, amino, and bipyridine functionalities. Future research will delve deeper into harnessing this reactivity for the synthesis of novel and complex molecular architectures.
The chlorine atom at the 6-position serves as a key handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org Future studies will likely explore a wider range of nucleophiles and coupling partners to generate diverse libraries of substituted [3,3'-bipyridin]-2-amine (B3048290) derivatives. The amino group, on the other hand, can be a site for N-alkylation, N-arylation, and acylation, or it can direct further electrophilic substitution on the pyridine (B92270) ring.
A significant area for future exploration is the selective functionalization of the different positions on the bipyridine core. This will require the development of sophisticated protecting group strategies and a deeper understanding of the electronic and steric effects of the existing substituents. The synthesis of positional isomers, such as compounds where the amino group is at a different position, will also be important for comparative studies and for expanding the available chemical space.
Advanced Characterization Techniques and Methodologies
As more complex derivatives of this compound are synthesized, advanced characterization techniques will be essential for their unambiguous structural elucidation. While standard techniques like NMR and mass spectrometry will remain fundamental, more sophisticated methods will be needed to probe subtle structural and electronic properties.
Two-dimensional NMR techniques, such as HMBC and HSQC, will be crucial for assigning the complex proton and carbon spectra of these molecules. In cases of challenging structural assignments or for solid-state materials, single-crystal X-ray diffraction will provide definitive three-dimensional structural information.
To understand the electronic properties of these compounds, techniques like cyclic voltammetry can be employed to study their redox behavior. mdpi.com This is particularly important for applications in materials science and catalysis. Furthermore, advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, could be used to investigate the photophysical properties of new derivatives, which is relevant for applications in optoelectronics.
Computational Design and Predictive Modeling
Computational chemistry is set to play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of novel derivatives, as well as their reactivity and spectroscopic properties.
Predictive modeling can be used to screen virtual libraries of potential derivatives for desired properties, such as binding affinity to a biological target or specific electronic characteristics for materials applications. mdpi.com This in silico approach can help to prioritize synthetic targets and reduce the time and resources spent on experimental work.
For example, docking studies can predict how different derivatives of this compound might interact with the active site of an enzyme, providing insights for the design of new inhibitors. mdpi.com Similarly, computational models can be used to predict the photophysical properties of new materials, aiding in the design of novel organic light-emitting diodes (OLEDs) or solar cells.
Expanding Applications in Catalysis and Materials Science
The unique electronic and coordination properties of this compound and its derivatives make them promising candidates for applications in catalysis and materials science. The bipyridine moiety is a well-known ligand for a variety of transition metals, and the substituents on the pyridine rings can be used to fine-tune the steric and electronic properties of the resulting metal complexes.
Future research will likely focus on the development of novel catalysts based on this compound for a range of organic transformations. These could include cross-coupling reactions, C-H activation, and asymmetric catalysis. The ability to easily modify the ligand structure will allow for the optimization of catalyst performance for specific reactions.
In materials science, the focus will be on designing and synthesizing new functional materials with tailored properties. This could include the development of novel organic light-emitting diodes (OLEDs), sensors, and porous materials. The bipyridine core can act as a rigid building block for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical or catalytic properties.
Sustainable Chemistry Initiatives
Future research on this compound will increasingly be guided by the principles of sustainable chemistry. This will involve the development of synthetic routes that are more environmentally benign, the use of renewable resources, and the design of products that are less toxic and more biodegradable.
A key focus will be on reducing the environmental impact of the synthesis of this compound and its derivatives. This can be achieved by using greener solvents, developing catalytic reactions that minimize waste, and designing processes that are more energy-efficient. mdpi.com
Furthermore, there will be an emphasis on the lifecycle of the products derived from this compound. This includes considering their potential toxicity and persistence in the environment. The design of molecules that can be easily degraded after their intended use will be an important aspect of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
